molecular formula C9H12ClF2N B1484867 2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride CAS No. 2098024-92-9

2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride

Cat. No. B1484867
M. Wt: 207.65 g/mol
InChI Key: CCQWETGNPXHCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride” is C9H12FN . The molecular weight is 153.1967 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes : The synthesis of related fluorine-substituted compounds involves multi-step reactions, including amination, cyclization, and acidification processes. These synthetic methods offer advantages such as easy operation, mild reaction conditions, short reaction time, and high yield, which are crucial for the development of novel compounds for further research applications (Tan Bin, 2010).

Biological Activity

  • Antidepressive Activity : Some fluorine-substituted compounds have been synthesized and tested for their antidepressant activities using the forced swimming test in mice. These studies indicate potential for further investigation into antidepressant activity (Tao Yuan, 2012).
  • Antibacterial Activity : Research on derivatives of fluorine-substituted propanamines has shown significant antibacterial properties. The synthesis of these compounds involves reactions with aromatic aldehydes and ketones, followed by reductions that yield secondary amines with high antibacterial activity (N. S. Arutyunyan et al., 2017).

Pharmacological Applications

  • Anti-Inflammatory and Antiviral Activities : Fluorine-substituted benzothiazole derivatives have been synthesized and found to exhibit anti-inflammatory as well as antiviral activities against influenza A virus, demonstrating the potential for the development of novel therapeutic agents (Yue Sun et al., 2019).

Material Science Applications

  • Solubility and Stability Enhancements : The incorporation of fluorine atoms into compounds has been shown to significantly enhance their solubility and stability, which is beneficial for various applications in material science and pharmaceutical formulations. This approach has been utilized in the development of water-soluble derivatives with improved solubility and stability profiles (K. Xie et al., 2001).

Safety And Hazards

The safety information available indicates that this compound may cause skin and eye irritation . It is classified as a combustible solid .

properties

IUPAC Name

2-fluoro-3-(2-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c10-8(6-12)5-7-3-1-2-4-9(7)11;/h1-4,8H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQWETGNPXHCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride
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2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride

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